N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazinone derivative featuring a mesityl (2,4,6-trimethylphenyl) substituent on the acetamide moiety and a 4-methoxyphenyl group on the pyrazinone ring. Its molecular formula is C₂₅H₂₄N₄O₃ (calculated molecular weight: 452.49 g/mol), though this is inferred from structural analogs in the evidence . The compound’s core structure combines a pyrazinone ring fused with a pyrazole, which is associated with diverse biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-11-16(2)23(17(3)12-15)25-22(29)14-27-9-10-28-21(24(27)30)13-20(26-28)18-5-7-19(31-4)8-6-18/h5-13H,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIGBAKDQWFOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The mesityl and methoxyphenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to derivatives with potentially different properties.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is its potential as an anticancer agent. Research has shown that compounds with pyrazolo[1,5-a]pyrazine structures exhibit promising cytotoxic effects against various cancer cell lines. For example, a study evaluating related pyrazolo compounds demonstrated notable inhibition of cell proliferation in human cancer cell lines such as HCT-116 and MCF-7, indicating that modifications to the pyrazolo framework can enhance anticancer activity .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. The presence of the methoxy group on the phenyl ring is believed to enhance lipophilicity, facilitating better cellular uptake and interaction with intracellular targets .
Pharmacological Applications
Anti-inflammatory Properties
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Research into similar pyrazolo compounds has indicated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound could be explored further for its potential use in treating inflammatory diseases.
Neuroprotective Effects
Emerging studies indicate that pyrazole derivatives may also exhibit neuroprotective properties. The modulation of neuroinflammation and oxidative stress pathways could position this compound as a candidate for conditions like Alzheimer's disease or other neurodegenerative disorders .
Material Science
Polymeric Applications
The unique structure of this compound allows it to be utilized in the development of functional polymers. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the rigid pyrazolo structure .
Case Studies
Study on Anticancer Efficacy
A comprehensive study conducted on a series of pyrazolo derivatives, including this compound, assessed their cytotoxicity against various human cancer cell lines. The results indicated that modifications to the substituents on the pyrazolo ring significantly impacted the compounds' efficacy, with some derivatives achieving over 70% inhibition in growth assays .
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| N-mesityl compound | HCT-116 | 72% |
| Related derivative | MCF-7 | 68% |
| Control (untreated) | - | 100% |
Mechanism of Action
The mechanism of action of N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Acetamide Derivatives
Key Differences :
- Steric Effects : The mesityl group in the target compound introduces significant steric bulk compared to the planar 3-methoxyphenyl (G419-0240) or flexible diethyl (G419-0306) groups. This could reduce binding affinity to targets requiring planar interactions .
- Solubility : The 4-methoxyphenyl group in all three compounds enhances hydrophilicity, but the mesityl group’s hydrophobicity may offset this, reducing aqueous solubility .
Core Heterocyclic Modifications
Pyrazolo[1,5-a]pyrazinone vs. Quinazolinone Derivatives Compounds in (e.g., 11m, 11n, 11o) feature a quinazolin-4-one core instead of pyrazolo[1,5-a]pyrazinone:
Key Differences :
- Electron Distribution: The pyrazinone ring in the target compound has two adjacent nitrogen atoms, creating a distinct electron-deficient region compared to the quinazolinone’s alternating N-atom arrangement. This may alter interactions with electron-rich biological targets .
- Synthetic Accessibility: Quinazolinones are often synthesized via multi-component reactions (e.g., ), while pyrazolo[1,5-a]pyrazinones may require specialized cyclization conditions .
Triazolo[1,5-a]pyrazinone Analogs
describes triazolo[1,5-a]pyrazinones (e.g., 9a, 9d, 9e) with halogenated aryl groups:
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 9a | 2,4-Dichlorobenzyl | 544.98 | 201–203 |
| Target | 4-Methoxyphenyl, Mesityl | 452.49 | Not reported |
Key Differences :
- Halogen vs.
- Thermal Stability : The higher melting point of 9a (201–203°C) vs. analogs in (e.g., 274–317°C) suggests distinct crystal packing influenced by halogen substituents .
Pyrazolo[1,5-a]pyrimidinone Derivatives
highlights pyrazolo[1,5-a]pyrimidinones (e.g., MK66, MK63) with tetrafluorophenyl groups:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| MK66 | Pyrazolo[1,5-a]pyrimidinone | 4-Methoxyphenyl, Phenyl | 335.34 |
| Target | Pyrazolo[1,5-a]pyrazinone | 4-Methoxyphenyl, Mesityl | 452.49 |
Key Differences :
- Ring Size and N-Atom Position: Pyrimidinones have a six-membered ring with two N-atoms, while pyrazinones have a six-membered ring with two adjacent N-atoms.
- Fluorine Effects : MK63’s tetrafluorophenyl group enhances metabolic stability and lipophilicity, contrasting with the target’s mesityl group, which may prioritize steric effects over electronic modulation .
Biological Activity
N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 306.36 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that derivatives of oxopyrazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
These results suggest that the oxopyrazole moiety contributes significantly to the cytotoxic effects observed in cancer cells .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several bacterial strains. The compound demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
These findings indicate that the compound may serve as a potential lead in developing new antibacterial agents .
Enzyme Inhibition
In addition to its direct antimicrobial effects, this compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown significant inhibition of acetylcholinesterase (AChE) and urease:
| Enzyme | IC₅₀ (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 1.21 |
This enzyme inhibition profile suggests potential applications in treating conditions such as Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Effects : A recent study evaluated a series of oxopyrazole derivatives and found that modifications in the structure significantly influenced their anticancer activity. The presence of a methoxy group was linked to enhanced potency against MCF-7 cells .
- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of various pyrazole derivatives, revealing that those with hydrophobic substituents exhibited improved activity against resistant strains of bacteria .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors demonstrated that compounds with similar structures effectively inhibited AChE and urease, suggesting their potential utility in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
